Cellular Efficacy in KRAS G12C-Mutant Lung Cancer Models
At a concentration of 10 μM, K-Ras(G12C) inhibitor 9 significantly decreased cell viability and increased apoptosis in a panel of KRAS G12C-mutant lung cancer cell lines, including H1792, Calu-1, H358, and H23 . This effect is consistent with its mechanism of action, which involves irreversible competition with GTP and GDP for binding to the mutant KRAS protein and subsequent blockade of B-Raf and C-Raf association .
| Evidence Dimension | In vitro cellular potency |
|---|---|
| Target Compound Data | 10 μM concentration decreases viability and increases apoptosis |
| Comparator Or Baseline | Baseline: Untreated G12C-mutant cell lines. (Note: Direct comparator data for other tool compounds in this exact panel is not available from the same source, precluding a head-to-head comparison.) |
| Quantified Difference | Qualitative assessment of decreased viability and increased apoptosis at 10 μM |
| Conditions | Lung cancer cell lines (H1792, Calu-1, H358, H23) expressing KRAS G12C mutation |
Why This Matters
This data confirms the compound's activity in a relevant cellular context, validating its use for studying KRAS G12C dependency in lung adenocarcinoma models.
